[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE
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Overview
Description
[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a sulfamoyl group and dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 3-chloro-4-fluoroaniline with dimethylamine and a suitable sulfamoylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine and L-DOPA, which are precursors to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders and other related conditions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-(dimethylsulfamoylamino)-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S/c1-12(2)15(13,14)11-6-3-4-8(10)7(9)5-6/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWHCWZEKWWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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